molecular formula C9H8Cl2N2S B15095680 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- CAS No. 59103-38-7

2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro-

Cat. No.: B15095680
CAS No.: 59103-38-7
M. Wt: 247.14 g/mol
InChI Key: UPAHZHGIEZDMHI-UHFFFAOYSA-N
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Description

2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- is a derivative of benzimidazole, a bicyclic compound composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their broad spectrum of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- typically involves the alkylation of benzimidazole-2-thione with chloromethylating agents. One common method includes the reaction of benzimidazole-2-thione with formaldehyde and hydrochloric acid, resulting in the formation of the desired product . The reaction conditions often require controlled temperatures and the presence of a base to neutralize the acidic by-products.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- involves its interaction with biological macromolecules. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes . This covalent binding can disrupt the function of enzymes and other proteins, making it a potent inhibitor in various biological systems.

Comparison with Similar Compounds

Similar compounds to 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- include other benzimidazole derivatives such as:

The uniqueness of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- lies in its enhanced reactivity due to the presence of chloromethyl groups, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

59103-38-7

Molecular Formula

C9H8Cl2N2S

Molecular Weight

247.14 g/mol

IUPAC Name

1,3-bis(chloromethyl)benzimidazole-2-thione

InChI

InChI=1S/C9H8Cl2N2S/c10-5-12-7-3-1-2-4-8(7)13(6-11)9(12)14/h1-4H,5-6H2

InChI Key

UPAHZHGIEZDMHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)N2CCl)CCl

Origin of Product

United States

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